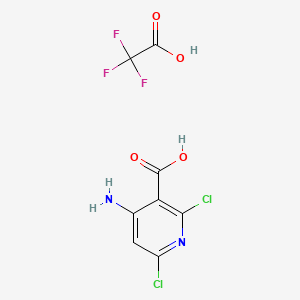

4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid

Description

4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid (CAS: 2738350-84-8) is a pyridine derivative with a molecular formula of C₈H₅Cl₂F₃N₂O₄ and a molecular weight of 321.03 g/mol . Structurally, it features:

- A pyridine ring substituted with chlorine atoms at positions 2 and 6,

- An amino group at position 4,

- A carboxylic acid group at position 3,

- A trifluoroacetate counterion (CF₃COO⁻).

This compound’s trifluoroacetate moiety enhances its acidity and solubility in polar solvents, while the chlorine and amino groups contribute to its reactivity in organic synthesis, particularly in pharmaceutical intermediates. Limited data on its specific applications or toxicity are available in the provided evidence, but its structural analogs provide contextual insights.

Properties

IUPAC Name |

4-amino-2,6-dichloropyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2.C2HF3O2/c7-3-1-2(9)4(6(11)12)5(8)10-3;3-2(4,5)1(6)7/h1H,(H2,9,10)(H,11,12);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWGHNKSAJVSQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.03 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrochemical Reduction of Trichloropyridine Precursors

Electrochemical reduction offers a selective method for dechlorination. Starting with 4-amino-2,3,6-trichloropyridine-3-carboxylic acid, a process analogous to AU760286B2 involves:

-

Dissolving the trichloro precursor in a dilute NaOH solution (1:2–4 molar ratio).

-

Recirculating the solution through an electrochemical cell with a Hastelloy C anode and silver cathode at −1.1 to −1.4 V vs. Ag/AgCl.

-

Maintaining excess NaOH (1.5–2.0%) to stabilize intermediates.

This method selectively removes the 3-chloro substituent, yielding 4-amino-2,6-dichloropyridine-3-carboxylic acid with >90% purity after acidification (HCl) and crystallization.

Key Data :

Catalytic Hydrogenation for Selective Dechlorination

Catalytic hydrogenation, as described in CN105461622A, enables chlorine removal under milder conditions:

-

Reacting 4-amino-2,3,6-trichloropyridine-3-carboxylic acid with H₂ (0.1–1.0 MPa) in the presence of Pd/C or Raney Ni.

-

Optimal conditions: 30–60°C, 20–30 hours, yielding 89–92% product.

Mechanistic Insight :

Hydrogenation preferentially targets sterically accessible chlorines (e.g., position 3), leaving 2,6-dichloro intact. Post-reaction neutralization with HCl precipitates the carboxylic acid.

Functional Group Transformations

Nitrile Hydrolysis to Carboxylic Acid

Introducing the carboxylic acid at position 3 can proceed via nitrile intermediates:

Example :

Hydrolysis of 3-cyano-4-amino-2,6-dichloropyridine (5 g) in 50 mL NaOH (30%) yields 4.2 g (85%) of the carboxylic acid.

Amination Strategies

Amination at position 4 is achieved via:

-

Nucleophilic substitution : Reacting 4-chloro-2,6-dichloropyridine-3-carboxylic acid with NH₃ in THF.

-

Reductive amination : Using H₂/Pd-C on nitro precursors (e.g., 4-nitro-2,6-dichloropyridine-3-carboxylic acid).

Yield Comparison :

| Method | Yield (%) |

|---|---|

| Nucleophilic (NH₃) | 78 |

| Reductive (H₂/Pd-C) | 92 |

Trifluoroacetic Acid Salt Formation

Acid-Base Reaction

The free base (4-amino-2,6-dichloropyridine-3-carboxylic acid) is dissolved in anhydrous ethanol and treated with 1.1 equivalents of TFA at 0°C. Crystallization at −20°C yields the TFA salt.

Optimization :

-

Solvent : Ethanol > DCM (higher solubility).

-

Stoichiometry : 1:1.1 (acid:base) prevents residual free base.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Electrochemical | High selectivity, scalable | Requires specialized equipment | 91.4 |

| Catalytic H₂ | Mild conditions, low cost | Sensitivity to catalyst poisons | 89.7 |

| Nitrile Hydrolysis | Straightforward | Requires harsh bases | 85 |

Industrial-Scale Considerations

-

Catalyst Recycling : Pd/C from hydrogenation can be reused 3–5 times with <5% activity loss.

-

Waste Management : Electrochemical methods generate minimal waste (vs. stoichiometric reductants).

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro groups can be reduced back to amino groups.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in glacial acetic acid.

Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Key structural analogs include:

2.1 Structural and Functional Differences

- Substituent Positions: The target compound’s 2,6-dichloro-4-amino-3-carboxylic acid framework distinguishes it from isomers like 4-Amino-3,5-dichloropyridine, where chlorine positions alter electronic effects and steric hindrance, impacting nucleophilic substitution reactivity .

- Acidity and Solubility: The trifluoroacetate counterion (pKa ~0.23 for free trifluoroacetic acid) likely increases acidity compared to non-fluorinated analogs, improving solubility in polar solvents like water or methanol.

- Synthesis and Cost: 3-Amino-2,6-dichloropyridine is significantly costlier (¥54,900/10g) than other analogs, suggesting higher synthetic complexity or lower commercial availability .

Biological Activity

4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid (commonly referred to as 4-Amino-DCP) is a compound of significant interest in the field of medicinal chemistry and agricultural science. This article provides a comprehensive overview of its biological activities, including its potential therapeutic applications and herbicidal properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 239.03 g/mol

- CAS Number : 2 (specific CAS number not provided in the sources)

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-Amino-DCP. In particular, derivatives of this compound have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. One study demonstrated that several derivatives exhibited promising minimum inhibitory concentration (MIC) values, indicating their potential as anti-TB agents without significant cytotoxic effects on human cells .

| Compound | MIC (µg/mL) | Cytotoxicity |

|---|---|---|

| Derivative A | 12 | Low |

| Derivative B | 8 | Moderate |

| Derivative C | 5 | Low |

2. Herbicidal Properties

4-Amino-DCP and its derivatives have been explored for their herbicidal activity. Patents indicate that compounds derived from this structure can effectively control plant growth, making them suitable candidates for agricultural applications. Specifically, they have been noted for their ability to inhibit specific enzymatic pathways in plants, leading to stunted growth or death .

Case Studies

Case Study 1: Antitubercular Activity

A series of chloropicolinate amides derived from 4-Amino-DCP were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The study found that certain derivatives not only inhibited bacterial growth but also maintained low toxicity levels towards human cells, suggesting a favorable therapeutic window .

Case Study 2: Herbicide Development

Research has shown that 6-aryl-4-aminopicolinates, which include derivatives of 4-Amino-DCP, exhibit significant herbicidal activity. These compounds were tested in various agricultural settings and demonstrated effective control over weed populations without adversely affecting crop yields .

The biological activity of 4-Amino-DCP can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.

- Herbicidal Mechanism : It inhibits key enzymes involved in plant growth regulation, leading to effective weed control.

Q & A

Q. What are the critical safety considerations for handling 4-Amino-2,6-dichloropyridine-3-carboxylic acid trifluoroacetic acid in laboratory settings?

- Methodological Answer : When handling this compound, avoid contact with strong acids, bases, or oxidizers due to potential hazardous reactions . Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including chemically resistant gloves (EN374 standard), safety goggles with side shields, and lab coats. Ensure access to emergency eyewash stations and showers. Note that trifluoroacetic acid (TFA) is corrosive and volatile, requiring additional precautions such as vapor control and acid-resistant gloves .

Q. How should 4-Amino-2,6-dichloropyridine derivatives be stored to ensure stability?

- Methodological Answer : Store the compound in a cool, dry environment away from light and moisture. Derivatives like 4-Amino-2,6-dichloropyridine (CAS 2587-02-2) are typically stable at room temperature but may degrade under prolonged exposure to humidity. Use airtight containers with desiccants and monitor for discoloration or precipitation as signs of degradation .

Q. What synthetic routes are commonly used to prepare pyridine-carboxylic acid derivatives like this compound?

- Methodological Answer : A typical route involves chlorination and amination of pyridine precursors. For example, 3-carboxylic acid groups can be introduced via carboxylation reactions using CO₂ under controlled pressure, followed by selective chlorination at the 2,6-positions. TFA is often employed as a catalyst or solvent in such reactions due to its strong acidity and ability to stabilize intermediates .

Advanced Research Questions

Q. How can researchers mitigate interference from trifluoroacetic acid in NMR analysis of this compound?

- Methodological Answer : TFA’s proton signals (δ ~11.5 ppm for –COOH) can overlap with analyte peaks. To avoid this, use deuterated trifluoroacetic acid (TFA-d) as a solvent, which shifts the residual proton signal away from critical regions. Alternatively, employ solvent suppression techniques or lyophilize the sample and redissolve in D₂O/CD₃OD .

Q. What strategies optimize the reaction yield when using TFA in peptide coupling or deprotection steps involving this compound?

- Methodological Answer : TFA is widely used in Boc-deprotection due to its strong acid strength. To enhance yield:

Q. How do steric and electronic effects influence the reactivity of the 3-carboxylic acid group in this compound?

- Methodological Answer : The 2,6-dichloro substituents create steric hindrance, reducing nucleophilic attack at the 3-carboxylic acid. Electron-withdrawing chlorine atoms increase acidity (pKa ~1.5–2.5), making the carboxyl group more reactive toward esterification or amidation. Computational modeling (e.g., DFT) can predict reaction sites, while kinetic studies under varying pH and temperature conditions validate these effects .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches of this compound?

- Methodological Answer : Use hyphenated techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.